2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound that features a unique structure combining a benzodioxole moiety, a benzyl group, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with 4-chlorophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxoimidazolidinone core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the benzyl or chlorophenyl positions.
Scientific Research Applications
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The thioxoimidazolidinone core may also play a role in binding to proteins or nucleic acids, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- 1-(1,3-benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine hydroiodide
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety, benzyl group, and thioxoimidazolidinone core in a single molecule allows for diverse interactions with chemical reagents and biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22ClN3O4S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4S/c27-19-7-9-20(10-8-19)28-24(31)13-21-25(32)30(14-17-4-2-1-3-5-17)26(35)29(21)15-18-6-11-22-23(12-18)34-16-33-22/h1-12,21H,13-16H2,(H,28,31) |
InChI Key |
KMXPMLCFFXQVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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